CCT007093: An In-depth Technical Guide on its Mechanism of Action
CCT007093: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT007093 is a small molecule inhibitor primarily targeting the protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). This document provides a comprehensive overview of the mechanism of action of CCT007093, detailing its molecular interactions, downstream signaling consequences, and its effects on cellular processes, particularly in the context of cancer biology. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Mechanism of Action: PPM1D/Wip1 Inhibition
CCT007093 functions as a potent inhibitor of PPM1D/Wip1, a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control.[1][2][3] PPM1D is a negative regulator of several key tumor-suppressive and stress-response pathways. By inhibiting PPM1D, CCT007093 effectively removes these inhibitory brakes, leading to the activation of downstream signaling cascades that can induce cell cycle arrest and apoptosis, particularly in cells that overexpress PPM1D.[4]
Biochemical Potency
The inhibitory activity of CCT007093 against PPM1D has been quantified, demonstrating its potency as a chemical probe for this phosphatase.
| Parameter | Value | Assay Condition |
| IC50 | 8.4 µM | In vitro PPM1D (WIP1) inhibition assay with recombinant phospho-p38 as a substrate.[1][2] |
Key Signaling Pathways Modulated by CCT007093
The primary mechanism of CCT007093-mediated cellular effects stems from its ability to modulate two principal signaling pathways: the p38 MAPK pathway and the mTORC1 pathway.
Activation of the p38 MAPK Pathway
A crucial consequence of PPM1D inhibition by CCT007093 is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] PPM1D is known to dephosphorylate and inactivate p38 MAPK.[5] Therefore, inhibition of PPM1D by CCT007093 leads to a sustained phosphorylation and activation of p38.[2][3] This activation is a key driver of the pro-apoptotic effects of CCT007093 in sensitive cancer cells.[2] For instance, in MCF-7 breast cancer cells, which are sensitive to PPM1D inhibition, CCT007093 treatment leads to a notable increase in p38 phosphorylation.[3] The cytotoxic effects of CCT007093 can be rescued by the co-administration of a specific p38 inhibitor, such as SB203580, confirming the dependency of its mechanism on p38 activation.[2]
Activation of the mTORC1 Signaling Pathway
In addition to its effects on the p38 pathway, CCT007093 has been shown to activate the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[1][3] Inhibition of Wip1 by CCT007093 can lead to the activation of mTORC1, which in turn can enhance cellular processes like proliferation, as observed in hepatocytes after hepatectomy.[1][3] In HEK293T cells, treatment with CCT007093 resulted in increased phosphorylation of mTOR at multiple sites (Ser2448, Ser2481, and Ser2159) and also upregulated the phosphorylation of downstream mTORC1 effectors, p70S6K (at Thr389) and S6 (at Ser235/236).[3]
Cellular Effects and Anti-Cancer Activity
CCT007093 exhibits selective cytotoxicity towards cancer cells that overexpress PPM1D. This selectivity makes it an attractive compound for targeted cancer therapy.
Cell Viability Data
| Cell Line | Description | Effect of CCT007093 | Reference |
| MCF-7 | Breast cancer, PPM1D overexpressing | 40% reduction in viability after 2 days. | [1][3] |
| KPL-1 | Breast cancer, PPM1D overexpressing | Potent inhibition. | [1] |
| MCF-3B | Breast cancer, PPM1D overexpressing | Potent inhibition. | [1] |
| HeLa | Cervical cancer, normal PPM1D levels | No observable effect on growth. | [1][3] |
Experimental Protocols
In Vitro PPM1D (WIP1) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of CCT007093 on the enzymatic activity of PPM1D.
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Enzyme and Substrate Preparation: Recombinant human PPM1D/Wip1 and a phosphorylated substrate, such as phospho-p38 MAPK, are prepared in a suitable reaction buffer (e.g., 50 mM Tris pH 7.5, 30 mM MgCl₂, 1 mM TCEP, 0.1 mM EGTA).
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Compound Preparation: CCT007093 is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
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Reaction Initiation: The substrate is dispensed into a microplate. The enzymatic reaction is initiated by the addition of the PPM1D enzyme.
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Inhibitor Addition: CCT007093 at various concentrations is added to the reaction wells. A DMSO control is also included.
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Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 22 ± 3 °C).
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Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as 0.2% formic acid.
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Detection: The dephosphorylation of the substrate is measured. This can be achieved through various methods, including mass spectrometry to detect the unphosphorylated product or using a fluorescently labeled substrate that exhibits a change in fluorescence upon dephosphorylation.
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Data Analysis: The rate of the reaction at each inhibitor concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or Resazurin Assay)
This assay assesses the effect of CCT007093 on the viability and proliferation of cancer cell lines.
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Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
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Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of CCT007093 or a vehicle control (DMSO).
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Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
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Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, is added to each well.
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Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.
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Signal Detection: For the MTT assay, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength (e.g., 570 nm). For the resazurin assay, the fluorescence is measured.
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Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the p38 MAPK and mTORC1 pathways following CCT007093 treatment.
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Cell Treatment and Lysis: Cells are treated with CCT007093 for the desired time points (e.g., 4 or 8 hours). After treatment, the cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, and anti-S6).
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Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of CCT007093 on protein phosphorylation.
Conclusion
CCT007093 is a valuable chemical tool for studying the biological roles of PPM1D/Wip1. Its mechanism of action, centered on the inhibition of PPM1D and the subsequent activation of the p38 MAPK and mTORC1 signaling pathways, provides a clear rationale for its selective anti-cancer activity in PPM1D-overexpressing tumors. The experimental protocols and data presented in this guide offer a solid foundation for further investigation and development of PPM1D inhibitors as potential therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
